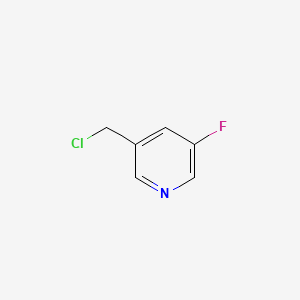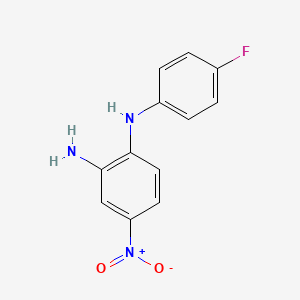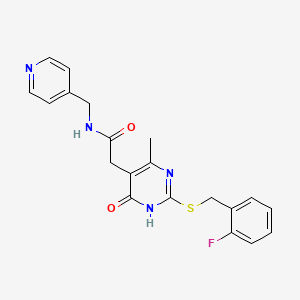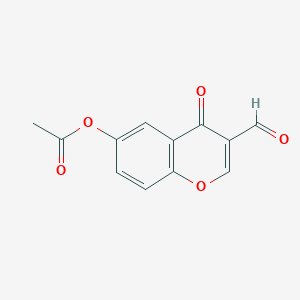![molecular formula C11H14ClNO3S B2665667 Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate CAS No. 544428-38-8](/img/structure/B2665667.png)
Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms . The compound also has a chloroacetyl group, an amino group, and a carboxylate group.
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through reactions involving amines and acyl chlorides . For example, amines can react with sulfonyl groups to form sulfonamides .Aplicaciones Científicas De Investigación
Novel Heterocyclic Disperse Dyes
Thiophene derivatives have been synthesized and applied as disperse dyes for dyeing polyester fibers, showcasing their utility in textile applications. Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate, among others, was used to synthesize monoazo disperse dyes that dyed polyester fabric in shades of yellow, deep pink, brown, and brownish purple. These dyes displayed very good wash, perspiration, sublimation, and rub fastness ratings, although they had poor photostability. This application highlights the role of thiophene derivatives in developing new dyes with desirable properties for industrial textile manufacturing (Iyun et al., 2015).
Antimicrobial Activity
Thiophene derivatives, including those similar to Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate, have been evaluated for their antimicrobial activity. Studies have shown that highly substituted thiophene derivatives exhibit significant biological activities, including antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor activities. The antimicrobial efficacy of these compounds underscores their potential in medicinal chemistry and pharmaceutical research (Prasad et al., 2017).
Synthesis and Fluorescence Properties
Research into the synthesis and characterization of thiophene derivatives, such as Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, has also been conducted to explore their novel fluorescence properties. These studies are crucial for developing new materials for optical and electronic applications, indicating the versatility of thiophene derivatives in scientific research beyond their traditional roles (Pusheng, 2009).
Crystal Structure and Computational Study
Thiophene derivatives are also subjects of crystallographic and computational studies to understand their structural and interaction properties better. Such research provides insights into the molecular interactions and properties of these compounds, facilitating their application in various scientific fields, including material science and drug design (Tao et al., 2020).
Propiedades
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-4-7-6(2)17-10(13-8(14)5-12)9(7)11(15)16-3/h4-5H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKSBBGLAJEBAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2665586.png)



![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2665593.png)


![[2-(benzylcarbamoylamino)-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2665597.png)
![N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B2665598.png)

![3-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid](/img/structure/B2665604.png)
![Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine](/img/structure/B2665605.png)
